4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

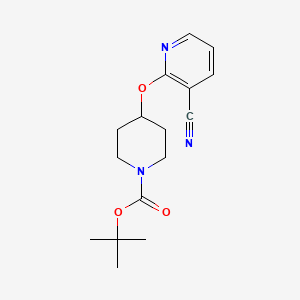

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group and a pyridine ring substituted with a cyano group at the 3-position. The pyridine ring is linked via an oxygen atom (ether bond) to the piperidine nitrogen. This structure suggests its utility as a synthetic intermediate, particularly in medicinal chemistry, where tert-butyl esters are commonly employed as protecting groups for amines during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-6-13(7-10-19)21-14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTLQXGZMPLFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155249 | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-09-4 | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1261233-95-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molar mass of approximately 317.382 g/mol. The structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O3 |

| Molar Mass | 317.382 g/mol |

| CAS Number | 1261233-95-7 |

Antiviral and Anticancer Properties

Recent studies have indicated that compounds similar to 4-(3-Cyano-pyridin-2-yloxy)-piperidine derivatives exhibit promising antiviral and anticancer activities. For instance, related pyridinyl compounds have shown effectiveness against various cancer cell lines and viral infections, suggesting a potential therapeutic role for this compound in oncology and virology .

The mechanism by which 4-(3-Cyano-pyridin-2-yloxy)-piperidine exerts its biological effects is primarily through modulation of specific receptors and enzymes:

- Receptor Interaction : The compound has been studied for its interaction with the TRPV1 receptor, which is implicated in pain signaling pathways. High-throughput screening has identified it as a potential modulator of this receptor, suggesting analgesic properties .

- Antiparasitic Activity : Similar compounds have displayed significant antiparasitic activity, affecting mitochondrial functions in parasites, which could be a pathway for further research into the efficacy of this compound against parasitic diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-based compounds. Modifications at specific positions on the piperidine ring or the pyridine moiety can significantly alter potency and selectivity:

- Pyridine Substituents : Variations in the substituents on the pyridine ring have been shown to affect binding affinity and biological activity, with certain groups enhancing efficacy against specific targets .

- Piperidine Modifications : Alterations to the piperidine structure can improve solubility and metabolic stability while maintaining or enhancing biological activity.

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound led to reduced viability in cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), with EC50 values indicating significant potency .

- Antiviral Activity : A related study evaluated the antiviral effects against Tobacco Mosaic Virus (TMV), where certain derivatives showed enhanced activity compared to standard antiviral agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C16H21N3O3

- Molecular Weight : 303.356 g/mol

- CAS Number : 845305-83-1

The presence of a cyano group and a piperidine moiety contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

- Receptor Antagonism

- Antidepressant Activity

-

Anticancer Properties

- Some studies suggest that compounds with similar structures may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further investigations are required to elucidate these pathways specifically for 4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester .

Pharmacological Insights

- Bioavailability and Metabolism : The tert-butyl ester form is often used to improve solubility and bioavailability, making it suitable for oral administration in pharmacological studies.

- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the piperidine ring or substituents to optimize therapeutic effects while minimizing side effects.

Material Science Applications

-

Polymer Chemistry

- The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its reactive sites allow for incorporation into copolymers that may exhibit enhanced mechanical properties or thermal stability.

-

Nanotechnology

- Potential applications in nanocarrier systems for drug delivery are being explored. The ability to functionalize nanoparticles with this compound could lead to targeted delivery systems that improve therapeutic efficacy while reducing systemic toxicity.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural analogs.

Physicochemical and Reactivity Differences

- Linkage Type: The target compound’s ether bond (pyridin-2-yloxy) contrasts with the amino-methyl linkage in CAS 320366-57-2 . The oxygen bridge may reduce nucleophilicity compared to nitrogen-based linkages, affecting reactivity in substitution reactions.

- Solubility: Compounds with polar groups (e.g., carboxymethyl in CAS 1154101-11-7 ) are expected to exhibit higher aqueous solubility than the target compound, which has a hydrophobic tert-butyl ester and cyano group.

- Stability : Sulfonyl-containing analogs (e.g., morpholine-4-sulfonyl ) demonstrate enhanced stability under acidic conditions due to the electron-withdrawing sulfonyl group, whereas the target compound’s ester group may hydrolyze under strong acidic/basic conditions.

Q & A

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology : Replicate synthesis using literature protocols, ensuring identical reagents (e.g., anhydrous solvents, same catalyst lot). Characterize products with DSC for melting behavior and 2D NMR (HSQC, HMBC) for structural confirmation. Publish corrections with raw data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.